molecular formula C28H21NO5 B14990467 6,7-dimethyl-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-4-oxo-4H-chromene-2-carboxamide

6,7-dimethyl-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B14990467
M. Wt: 451.5 g/mol
InChI Key: ZBDWOOFPQCJGRL-UHFFFAOYSA-N
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Description

6,7-dimethyl-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by its unique structure, which includes a benzofuran ring fused with a chromene ring, and a carboxamide group attached to the chromene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethyl-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-4-oxo-4H-chromene-2-carboxamide typically involves a multi-step process. One common method starts with the preparation of the benzofuran core, followed by the introduction of the chromene ring and the carboxamide group. The reaction conditions often involve the use of strong bases such as potassium carbonate and organic solvents like acetone or tetrahydrofuran (THF). The final step usually includes the coupling of the benzofuran and chromene intermediates under controlled temperature and pressure conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process may also include purification steps such as recrystallization and chromatography to remove any impurities and obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

6,7-dimethyl-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

6,7-dimethyl-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-4-oxo-4H-chromene-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6,7-dimethyl-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress or inflammation, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • ETHYL 4-BENZYL-6,7-DIMETHYL-1-(4-METHYLBENZOYL)-4H-PYRROLO(1,2-A)BENZIMIDAZOLE-3-CARBOXYLATE
  • 6,6-dimethyl-3-(4-methylbenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine

Uniqueness

What sets 6,7-dimethyl-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-4-oxo-4H-chromene-2-carboxamide apart from similar compounds is its unique combination of functional groups and its potential for diverse chemical reactivity. This makes it a valuable compound for various research applications and a promising candidate for further study .

Properties

Molecular Formula

C28H21NO5

Molecular Weight

451.5 g/mol

IUPAC Name

6,7-dimethyl-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-4-oxochromene-2-carboxamide

InChI

InChI=1S/C28H21NO5/c1-15-8-10-18(11-9-15)26(31)27-25(19-6-4-5-7-22(19)34-27)29-28(32)24-14-21(30)20-12-16(2)17(3)13-23(20)33-24/h4-14H,1-3H3,(H,29,32)

InChI Key

ZBDWOOFPQCJGRL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC(=O)C5=C(O4)C=C(C(=C5)C)C

Origin of Product

United States

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